molecular formula C11H14ClFN2 B15316762 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine

1-[(3-Chloro-5-fluorophenyl)methyl]piperazine

Cat. No.: B15316762
M. Wt: 228.69 g/mol
InChI Key: QZEZFDPDUUDJDW-UHFFFAOYSA-N
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Description

1-[(3-Chloro-5-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: N-oxides.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-[(3-Chloro-5-fluorophenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. It can bind to receptors such as serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)piperazine (pBPP)
  • 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)
  • 1-(4-Fluorophenyl)piperazine (pFPP)

Comparison: 1-[(3-Chloro-5-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(3-chloro-5-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14ClFN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2

InChI Key

QZEZFDPDUUDJDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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